Melezitose monohydrate

Description

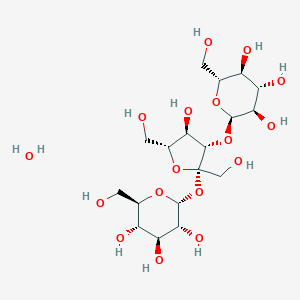

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXAVQUXSYFPDE-ZDVKUAOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-67-8 | |

| Record name | Melezitose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELEZITOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74671JEQ9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of melezitose monohydrate?

An In-depth Technical Guide to the Chemical Structure of Melezitose Monohydrate

Introduction: Unveiling a Unique Trisaccharide

Melezitose is a naturally occurring, non-reducing trisaccharide found predominantly in the honeydew secreted by sap-feeding insects like aphids.[1][2] It serves a crucial physiological role for these insects by reducing osmotic stress.[1][2] Chemically, melezitose is an oligosaccharide with the molecular formula C₁₈H₃₂O₁₆.[1][3] In its common crystalline form, it exists as a monohydrate (C₁₈H₃₂O₁₆ · H₂O), incorporating one molecule of water into its crystal lattice.[4][5] A comprehensive understanding of its intricate three-dimensional structure is fundamental for its application in various fields, including food chemistry, microbiology, and as a potential excipient in pharmaceuticals due to its cryoprotectant and lyoprotectant properties.[6] This guide provides a detailed examination of the molecular and crystal structure of this compound, elucidated through advanced analytical techniques.

Core Molecular Architecture: A Tale of Three Sugars

The fundamental structure of melezitose is comprised of three monosaccharide units: two molecules of α-D-glucose and one molecule of β-D-fructose.[1] These units are covalently linked by two distinct glycosidic bonds, forming a complex and stable arrangement.

The systematic IUPAC name for melezitose is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside .[7] This nomenclature precisely describes the connectivity:

-

An α-D-glucose unit is linked from its anomeric carbon (C1) to the C3 hydroxyl group of a central β-D-fructose unit.

-

This central fructose unit is, in turn, linked from its anomeric carbon (C2) to the C1 hydroxyl group of a second α-D-glucose unit.

A key feature of melezitose is the presence of a sucrose moiety within its structure, specifically in the linkage between the fructose and the second glucose unit. However, unlike sucrose, the first glucose unit is attached to the fructose at the 3-position, which differentiates its properties. Partial hydrolysis of melezitose yields glucose and turanose, an isomer of sucrose.[2][3]

Caption: Schematic of Melezitose Glycosidic Linkages.

The Role of Water: this compound Crystal Structure

The crystalline solid form of melezitose is a monohydrate, meaning each molecule of the trisaccharide co-crystallizes with a single molecule of water. This water of hydration is not merely surface-adsorbed but is an integral part of the unit cell, contributing to the stability of the crystal lattice through an extensive network of hydrogen bonds.

The definitive determination of this three-dimensional arrangement has been accomplished through single-crystal X-ray crystallography.[7][8] These studies reveal the precise conformation of the molecule and its interactions with neighboring molecules in the solid state.

Key Crystallographic Findings:

-

Conformation: The two α-D-glucopyranoside units adopt a stable chair conformation (⁴C₁), while the central fructofuranoside unit is found in a twist conformation (⁴T₃).[7]

-

Hydrogen Bonding: The structure is characterized by a dense network of intermolecular hydrogen bonds. The water molecule acts as both a hydrogen bond donor and acceptor, bridging different melezitose molecules. Notably, there are no intramolecular hydrogen bonds, but two bifurcated hydrogen bonds have been identified.[8]

-

Sucrose Moiety: The relative orientation of the glucose and fructose units that constitute the sucrose part of melezitose is very similar to that found in crystalline sucrose itself.[8]

| Parameter | Value | Source |

| Chemical Formula | C₁₈H₃₂O₁₆ · H₂O | [5] |

| Molecular Weight | 522.45 g/mol | [5] |

| Crystal System | Orthorhombic | [7] |

| Space Group | P2₁2₁2₁ | [7] |

| Lattice Parameters | a=14.950 Å, b=13.863 Å, c=10.812 Å | [7] |

| Formula Units (Z) | 4 | [7] |

Experimental Elucidation: A Multi-Technique Approach

Confirming the complex structure of a carbohydrate like melezitose requires the synergistic application of several advanced analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic and spectrometric methods are essential for confirming the structure in solution and verifying its composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of oligosaccharides in solution.[9][10] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, researchers can piece together the molecular puzzle.

The Causality of NMR Experimental Choices:

-

¹H NMR: The initial ¹H NMR spectrum provides a fingerprint of the molecule. The anomeric protons (the hydrogen attached to C1 of glucose and C2 of fructose) resonate in a distinct, downfield region of the spectrum. The coupling constants (J-values) of these signals are critical for determining the anomeric configuration (α or β).

-

¹³C NMR: This experiment identifies the number of unique carbon environments. The chemical shifts of the anomeric carbons are highly indicative of the monosaccharide type and its linkage.

-

2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks within each monosaccharide ring, allowing for the assignment of all protons in a given sugar unit, starting from the anomeric proton.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the sequence and linkage points. It reveals long-range correlations (2-3 bonds) between protons and carbons. For melezitose, an HMBC correlation between the anomeric proton of the first glucose unit (G1-H1) and the C3 of the fructose unit (F-C3) unequivocally confirms the (1→3) linkage.

Sources

- 1. Melezitose Clinisciences [clinisciences.com]

- 2. Showing Compound Melezitose (FDB001203) - FooDB [foodb.ca]

- 3. CAS 597-12-6: (+)-Melezitose | CymitQuimica [cymitquimica.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. D-(+)-松三糖 一水合物 suitable for microbiology, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. The forgotten sugar: A review on multifarious applications of melezitose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. academic.oup.com [academic.oup.com]

- 9. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cigs.unimo.it [cigs.unimo.it]

A Technical Guide to the Natural Sources and Biosynthesis of Melezitose

Abstract

Melezitose is a non-reducing trisaccharide of significant interest in the fields of entomology, ecology, and food science. Composed of two glucose molecules and one fructose molecule, its primary natural source is the honeydew excreted by phloem-sap-feeding insects of the order Hemiptera, such as aphids and scale insects.[1][2] These insects synthesize melezitose from sucrose within the phloem sap via a transglucosylation reaction catalyzed by gut-residing α-glucosidase enzymes.[2][3] This biosynthetic pathway serves as a critical osmoregulatory mechanism, allowing the insects to cope with the high osmotic pressure of their sugar-rich diet.[1][4] Ecologically, melezitose is a key mediator in insect mutualisms, particularly between aphids and tending ants, for whom it is a powerful attractant.[5][6] In apiculture, high concentrations of melezitose in honeydew can lead to the rapid crystallization of honey, posing challenges for overwintering bees and honey extraction.[3][7] This guide provides a detailed examination of the natural distribution of melezitose, the biochemical basis of its synthesis, and robust methodologies for its extraction, purification, and analysis.

Introduction to Melezitose

2.1 Chemical Structure and Properties

Melezitose (C₁₈H₃₂O₁₆, Molar Mass: 504.44 g/mol ) is a trisaccharide built from two D-glucose units and one D-fructose unit.[8][9] Its systematic name is O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[8] The structure consists of a sucrose molecule to which a second glucose molecule is attached via an α(1→3) linkage to the fructose moiety. Partial acid hydrolysis of melezitose yields glucose and turanose, an isomer of sucrose.[8][10][11] As a non-reducing sugar, it does not react with Fehling's solution.[8] It is highly soluble in water and has a sweet taste.[11]

2.2 Significance in Biological and Commercial Contexts

The significance of melezitose spans several scientific and commercial domains:

-

Insect Physiology: It is a prime example of metabolic adaptation, providing a solution to the severe osmotic stress faced by phloem-feeding insects.[1][3]

-

Chemical Ecology: The presence and concentration of melezitose in honeydew are crucial in mediating mutualistic relationships, most notably between aphids and ants.[12][13] Ants show a strong feeding preference for melezitose, which can trigger recruitment and defense behaviors.[5][14]

-

Apiculture and Food Science: Melezitose is a characteristic component of honeydew honey (also known as forest honey).[1] Its tendency to crystallize rapidly in the honeycomb is a major concern for beekeepers, as it can make winter stores inaccessible to bees and complicate honey harvesting.[2][3][7]

-

Biotechnology: As a unique oligosaccharide, melezitose is explored for potential prebiotic effects and other food applications.[11][15]

Natural Sources and Distribution

3.1 Primary Source: Insect Honeydew

The most abundant source of melezitose is honeydew, the sugary excreta of sap-feeding Hemipteran insects.[1][2] These insects consume vast quantities of phloem sap to acquire sufficient nitrogen, excreting the excess sugar and water as honeydew. Aphid species such as those in the genus Cinara are prolific producers of melezitose.[3][11]

3.2 Host Plant and Environmental Influence on Production

The production of melezitose is not uniform and is significantly influenced by both the insect's host plant and ambient environmental conditions.

-

Host Plant Specificity: Aphid species feeding on spruce (Picea abies) produce significantly higher proportions of melezitose in their honeydew compared to those on fir (Abies alba).[3][16]

-

Environmental Stress: Melezitose synthesis is enhanced under conditions that increase the osmotic pressure of the phloem sap.[3] Factors such as higher air temperatures, lower relative humidity, and limited water availability for the host plant correlate with increased melezitose concentrations in honeydew.[7][16] This is a direct consequence of the insect up-regulating its osmoregulatory response.

3.3 Secondary Sources: Honeydew Honey and Plant Manna

Melezitose enters the broader environment and food chain through two main routes:

-

Honeydew Honey: Honey bees forage on honeydew, especially when floral nectar is scarce, and process it into honey.[2] This honey can contain high levels of melezitose, with some honeydews from aphids on spruce containing up to 70% of the total sugar fraction as melezitose.[2]

-

Plant Manna: In rare instances, particularly during periods of drought, melezitose can be found in a sugary exudate, or manna, on the leaves and stems of trees such as the Douglas fir and jack pine.[8] This is believed to be concentrated honeydew deposited by insects.

3.4 Quantitative Analysis of Melezitose in Natural Sources

The concentration of melezitose varies widely depending on the insect species, host plant, and environmental conditions.

| Hemipteran Species | Host Plant | Typical Melezitose Proportion (% of total sugars) | Reference(s) |

| Cinara piceae | Picea abies (Spruce) | High | [3] |

| Cinara pilicornis | Picea abies (Spruce) | High | [3] |

| Aphis fabae | Various | Variable; often the dominant sugar | [17] |

| Aphid species | Abies alba (Fir) | Significantly lower than on Spruce | [3][16] |

| Scale insect species | Picea abies (Spruce) | Significantly lower than Cinara aphids on Spruce | [3][16] |

Biosynthesis of Melezitose in Hemiptera

4.1 The Physiological Imperative: Osmoregulation

Phloem sap is a highly concentrated sucrose solution, creating an extreme osmotic challenge for any organism that uses it as a primary food source. If an aphid's gut contents were isotonic with the phloem sap, water would be drawn from its hemolymph into the gut, leading to dehydration and death. To counteract this, aphids employ an elegant biochemical strategy: they convert the abundant, osmotically active disaccharide (sucrose) into a less osmotically active trisaccharide (melezitose).[1][3][4] This conversion reduces the molar concentration of solutes in the gut, lowering the osmotic potential and maintaining a favorable water balance.[18]

4.2 The Biochemical Pathway: Transglucosylation

Melezitose is synthesized in the aphid gut through a transglucosylation reaction.[2][19] This process involves the transfer of a glucose unit from a donor molecule to an acceptor molecule. In this case, one molecule of sucrose acts as the glucose donor, and a second molecule of sucrose acts as the acceptor.

The overall reaction can be summarized as: 2 Sucrose → Melezitose + Fructose

This reaction is catalyzed by a single key enzyme with transferase activity.

4.3 Key Enzyme: Aphid α-Glucosyltransferase

The enzyme responsible for melezitose synthesis is an α-glucosidase/transglucosidase (EC 2.4.1.-), sometimes referred to as a sucrase-transglucosidase.[2][3] This enzyme exhibits both hydrolytic and transferase activities. It binds to a sucrose molecule and cleaves its α(1→2) glycosidic bond. Instead of simply facilitating hydrolysis (the addition of water to release glucose and fructose), the enzyme transfers the activated glucosyl moiety to the C3 hydroxyl group of the fructose residue of a second, intact sucrose molecule, forming melezitose.[8]

4.4 Diagram of the Biosynthetic Pathway

Caption: Biosynthesis of melezitose from sucrose via aphid α-glucosyltransferase.

Methodologies for Melezitose Research

5.1 Protocol: Extraction and Purification from Natural Sources

This protocol outlines a general workflow for isolating melezitose from insect honeydew.

Rationale: The procedure is designed to separate the target trisaccharide from monosaccharides, disaccharides, amino acids, and other components of honeydew using standard chromatographic techniques.

Methodology:

-

Honeydew Collection: Carefully collect fresh honeydew droplets from aphid-infested plants using a microcapillary tube or by washing infested leaves with deionized water. Freeze samples immediately at -20°C to prevent degradation.

-

Initial Solubilization and Filtration: Thaw the sample and dissolve it in an 80:20 ethanol:water solution. This helps precipitate larger proteins while keeping sugars in solution. Centrifuge at 10,000 x g for 15 minutes and pass the supernatant through a 0.45 µm syringe filter.

-

Adsorption Chromatography (Initial Cleanup):

-

Causality: This step removes charged molecules like amino acids and organic acids.

-

Pack a column with a cation-exchange resin (e.g., Dowex 50W-X8) followed by an anion-exchange resin (e.g., Dowex 1-X8).

-

Apply the filtered sample to the column and elute with deionized water. Collect the eluate, which now contains the neutral sugar fraction.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Causality: HPLC provides high-resolution separation of sugars based on their size and interaction with the stationary phase.

-

Concentrate the eluate from the previous step under reduced pressure.

-

Inject the concentrated sample onto a preparative HPLC system equipped with an amino-bonded (NH₂) or a specialized carbohydrate column.

-

Elute using an isocratic or gradient mobile phase of acetonitrile and water (e.g., starting at 80:20 MeCN:H₂O).[20]

-

Monitor the elution profile with a Refractive Index Detector (RID) and collect the fraction corresponding to the retention time of a melezitose standard.

-

-

Verification: Confirm the purity of the collected fraction using analytical HPLC and/or Mass Spectrometry (MS). Lyophilize the pure fraction to obtain melezitose as a white powder.

5.2 Protocol: In Vitro Enzymatic Synthesis

This protocol describes the synthesis of melezitose using a transglucosidase activity.

Rationale: This method mimics the biological process in a controlled environment, allowing for the study of enzyme kinetics and the production of melezitose without complex purification from natural matrices.

Methodology:

-

Enzyme Preparation: Prepare a crude enzyme extract from the guts of melezitose-producing aphids[19] or utilize a commercially available or recombinantly expressed glycosyltransferase with known transglucosylation activity.[15][21]

-

Reaction Setup: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5):

-

Substrate: High concentration of sucrose (e.g., 500 mM).

-

Enzyme: A predetermined amount of enzyme extract or purified enzyme.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-40°C) for a set time course (e.g., 1, 2, 4, 8, 24 hours).[22]

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling at 100°C for 10 minutes), which denatures the enzyme.[22]

-

Analysis: Centrifuge the terminated reaction to pellet denatured protein. Analyze the supernatant for melezitose formation using the analytical methods described below.

5.3 Protocol: Analytical Quantification

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for sugar analysis.[16][23]

Rationale: HPAEC provides excellent separation of closely related carbohydrates, and PAD allows for direct, sensitive detection without the need for derivatization.

Methodology:

-

Sample Preparation: Dilute the aqueous sample (e.g., purified honeydew, in vitro reaction mixture) to fall within the linear range of the detector. Filter through a 0.22 µm filter.

-

Chromatographic System: Use an HPAEC system equipped with a carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ series).[16]

-

Elution: Perform an isocratic elution with a sodium hydroxide solution (e.g., 80 mM NaOH) or a gradient elution with sodium hydroxide and sodium acetate for more complex mixtures.[16]

-

Detection: Use a pulsed amperometric detector with a gold working electrode, applying a specific waveform optimized for carbohydrate detection.

-

Quantification: Prepare a calibration curve using a D-(+)-melezitose analytical standard. Identify and quantify the melezitose peak in the sample by comparing its retention time and peak area to the standard curve.

5.4 Diagram of an Experimental Workflow

Sources

- 1. Melezitose Clinisciences [clinisciences.com]

- 2. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Melezitose - Wikiwand [wikiwand.com]

- 5. Aphid-ant mutualism: how honeydew sugars influence the behaviour of ant scouts [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Melezitose [drugfuture.com]

- 9. (+)-Melezitose | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Showing Compound Melezitose (FDB001203) - FooDB [foodb.ca]

- 11. CAS 597-12-6: (+)-Melezitose | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. eje.cz [eje.cz]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Introduction: Understanding Melezitose Monohydrate in a Scientific Context

An In-depth Technical Guide to the Physical and Chemical Properties of Melezitose Monohydrate

Melezitose is a non-reducing trisaccharide naturally found in the honeydew excreted by plant-sap-consuming insects like aphids and in the manna of certain trees, such as the Douglas fir and jack pine.[1][2] It is composed of two glucose molecules and one fructose molecule. In its stable, commercially available form, it exists as a white, crystalline monohydrate. For researchers and drug development professionals, this compound is not merely a sugar; it is a highly functional excipient and a valuable tool in biochemical research. Its unique structural and physicochemical properties, particularly its stability and behavior in aqueous solutions at low temperatures, make it a subject of significant interest for applications ranging from the cryopreservation of biologics to the formulation of stable drug products.[3][4] This guide provides a detailed examination of its core properties, validated experimental protocols for its characterization, and insights into its primary applications.

Molecular and Crystalline Structure: The Foundation of Functionality

The precise arrangement of atoms and molecules dictates the macroscopic properties of a substance. For this compound, its utility is intrinsically linked to its defined molecular and crystal structure.

Chemical Identity

-

IUPAC Name: (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate[5]

-

Synonyms: O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside monohydrate[6]

Molecular Architecture Melezitose is structured with a central fructose unit linked to two glucose units. This specific arrangement, O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside, is crucial as it results in a non-reducing sugar. Unlike monosaccharides or disaccharides like maltose, the anomeric carbons of all three sugar units are involved in glycosidic bonds, rendering the molecule unable to act as a reducing agent in reactions such as the Fehling's test.[1] This chemical inertness is a highly desirable trait for an excipient in drug formulations, as it minimizes the risk of unwanted reactions with the active pharmaceutical ingredient (API).

Caption: Molecular linkage of Melezitose.

Crystallography The crystal structure of this compound has been elucidated through direct methods, providing profound insights into its solid-state properties.[9][10]

-

Crystal System: Orthorhombic

-

Space Group: P2₁2₁2₁[10]

-

Key Structural Features:

-

The α-D-glucopyranoside units adopt a stable chair conformation (C₁).[10]

-

The fructofuranoside unit is in a twist conformation (⁴T₃).[10]

-

A notable feature is the absence of intramolecular hydrogen bonds, which is uncommon for such a large oligosaccharide.[9]

-

The crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds, including two bifurcated hydrogen bonds, which contribute to its stable crystalline nature.[9][10] The water molecule is integral to this network, forming hydrogen bonds that bridge different melezitose molecules.

-

This well-defined, stable crystalline lattice is responsible for its relatively high melting point and lower hygroscopicity compared to amorphous sugars, making it easier to handle and store.

Physicochemical Properties: A Quantitative Overview

The functional properties of this compound are best understood through its quantitative physicochemical parameters. These values are critical for quality control, formulation development, and predicting its behavior in various systems.

| Property | Value | Source(s) |

| Molecular Weight | 522.45 g/mol | [2][5][6] |

| Appearance | White crystalline solid/powder | [6][7][8] |

| Melting Point | 156-160 °C (decomposes) | [6][7][11] |

| Specific Optical Rotation | [α]²⁰/D = +88° ± 2° (c=4% in H₂O) | [1][6][7] |

| Solubility in Water | Soluble (e.g., 50 mg/mL) | |

| Solubility in Ethanol | Soluble / Very sparingly soluble | [1][7][8] |

Discussion of Key Properties

-

Melting Point: The reported melting point shows some variation, often cited in the range of 153-160°C.[1][6][7][11][12] This can be attributed to differences in the anhydrous form (which melts around 153-154°C after the water of crystallization is driven off at ~110°C) versus the monohydrate form, as well as the rate of heating during analysis, as the compound tends to decompose upon melting.[1][6]

-

Solubility: The high solubility in water is a direct consequence of the numerous hydroxyl groups on the molecule, which readily form hydrogen bonds with water. This property is essential for its use in aqueous formulations and cryopreservation solutions. Its limited solubility in less polar solvents like ethanol is also typical for polyhydroxylated carbohydrates.[1][7]

-

Optical Activity: As a chiral molecule, melezitose rotates plane-polarized light. The specific rotation is a fundamental property used to confirm its identity and purity.[13] A deviation from the expected +88° can indicate the presence of impurities or degradation.

Experimental Protocols for Characterization

To ensure the identity, purity, and quality of this compound, a set of standard analytical procedures must be followed. The trustworthiness of any research or product development relies on these self-validating systems.

Caption: A generalized workflow for the quality control of this compound.

Protocol 1: Determination of Melting Point (Capillary Method)

-

Principle: This method determines the temperature at which the crystalline solid transitions to a liquid phase. The melting range provides an indication of purity.

-

Methodology:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind in a mortar.

-

Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point (e.g., heat to ~140°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

-

Causality & Interpretation: A sharp melting range (e.g., < 2°C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice.

Protocol 2: Measurement of Specific Optical Rotation

-

Principle: This procedure measures the extent to which a substance rotates plane-polarized light, a characteristic property of chiral molecules.[13][14]

-

Methodology:

-

Solution Preparation: Accurately weigh approximately 400 mg of this compound. Dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is brought to volume. This creates a 4% (w/v) solution.

-

Instrument Calibration: Calibrate the polarimeter at the sodium D-line (589 nm) and 20°C using a water-filled cell as a blank.

-

Measurement: Rinse the polarimeter cell (typically 1 dm length) with the prepared melezitose solution and then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/mL.

-

-

-

Self-Validation: The result should fall within the established specification of +86° to +90°. This confirms both the chemical identity and the correct stereoisomeric form.

Applications in Pharmaceutical and Life Sciences

The unique properties of this compound make it a valuable excipient and cryoprotectant.

Cryopreservation and Lyophilization In the biopharmaceutical industry, maintaining the stability of proteins, vaccines, and cell-based therapies during freezing and freeze-drying is paramount.[3] Sugars like melezitose act as excellent cryo- and lyoprotectants.

-

Mechanism of Action: During freezing, as ice crystals form, the concentration of solutes increases, which can cause osmotic stress and denature proteins. Melezitose, along with other disaccharides and trisaccharides, works via two primary mechanisms:

-

Water Replacement Hypothesis: The hydroxyl groups of melezitose form hydrogen bonds with the biologic, acting as a surrogate for the water that is removed during drying or frozen out. This helps maintain the native conformation of the protein.

-

Vitrification: At high concentrations, melezitose solutions do not crystallize upon cooling but instead form a highly viscous, amorphous glassy state (vitrification). This glassy matrix physically entraps the biologic, severely restricting molecular mobility and preventing degradation pathways like aggregation or unfolding.[3]

-

Caption: Mechanism of melezitose as a cryo- and lyoprotectant.

Drug Formulation Excipient As a stable, non-reducing, and crystalline excipient, this compound can be used as a diluent or filler in solid dosage forms (e.g., tablets, powders for reconstitution). Its low hygroscopicity is advantageous in protecting moisture-sensitive APIs.

Safety and Handling

This compound is generally considered a non-hazardous substance.[12][15] However, as with any chemical, appropriate laboratory practices should be followed.

-

Handling: Use in a well-ventilated area to avoid inhaling dust.[16] Wear standard personal protective equipment (PPE), including safety glasses and gloves, to prevent eye and skin contact.[17] May cause mild irritation to the eyes, skin, and respiratory tract.

-

Storage: Store in a cool, dry place away from moisture and light.[7][18] Keep the container tightly sealed to prevent water absorption, as it is air-sensitive.[6][7] Long-term storage at +4°C is recommended for maintaining optimal stability.[7] It can react violently with strong oxidizers.[17]

Conclusion

This compound is a functionally versatile trisaccharide whose value in scientific and pharmaceutical applications is derived directly from its well-defined chemical and physical properties. Its non-reducing nature, stable crystalline form, and ability to form a glassy matrix make it an exemplary candidate for stabilizing sensitive biological molecules during cryopreservation and in solid-state formulations. A thorough understanding of its properties, supported by robust analytical characterization, is essential for any researcher or developer looking to leverage this unique carbohydrate in their work.

References

-

Hirotsu, K., & Shimada, A. (1973). CRYSTAL AND MOLECULAR STRUCTURE OF this compound. Chemistry Letters, 2(8), 827-830. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - D(+)-melezitose monohydrate, 99+%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217716, this compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). D(+)-Melezitose monohydrate, 50 g, plastic. Retrieved from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: D(+)-Melezitose monohydrate. Retrieved from [Link]

-

Avenel, D., Neuman, A., & Gillier-Pandraud, H. (1976). Structure cristalline du mélézitose monohydraté. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(9), 2598-2605. Retrieved from [Link]

-

DrugFuture. (n.d.). Melezitose. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92817, (+)-Melezitose. Retrieved from [Link]

-

NIST. (n.d.). Melezitose, monohydrate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pikal, M. J. (2011). Applications of Freezing and Freeze-Drying in Pharmaceutical Formulations. AAPS PharmSciTech, 12(4), 1316–1327. Retrieved from [Link]

-

Mandawala, C., et al. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. International Journal of Molecular Sciences, 23(10), 5679. Retrieved from [Link]

-

Georganics. (n.d.). D-Melezitose monohydrate - High purity. Retrieved from [Link]

-

Tilia, I., et al. (2022). Optical Rotation—A Reliable Parameter for Authentication of Honey?. Foods, 11(24), 4110. Retrieved from [Link]

-

Al-Samarraie, M. Q. (2023). Dimethyl sulfoxide in cryopreservation: an overview. Iraqi Journal of Veterinary Medicine, 47(1), 1-7. Retrieved from [Link]

-

El-Banna, A., & El-Ramady, H. (2022). The Cryopreservation of Medicinal and Ornamental Geophytes: Application and Challenges. Plants, 11(13), 1675. Retrieved from [Link]

-

Aarattuthodi, S., et al. (2025). Cryopreservation of biological materials: applications and economic perspectives. In Vitro Cellular & Developmental Biology - Animal. Retrieved from [Link]

-

Penzkofer, A. (2013). Optical Rotatory Dispersion Measurement of D-Glucose with Fixed Polarizer Analyzer Accessory in Conventional Spectrophotometer. Journal of Analytical Sciences, Methods and Instrumentation, 3, 234-239. Retrieved from [Link]

Sources

- 1. Melezitose [drugfuture.com]

- 2. biosynth.com [biosynth.com]

- 3. Applications of Freezing and Freeze-Drying in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C18H34O17 | CID 16217716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-(+)-Melezitose Monohydrate 10g, 50 g - Sigma Aldrich [sigmaaldrich.com]

- 7. D-(+)-Melezitose monohydrate - CAS-Number 10030-67-8 - Order from Chemodex [chemodex.com]

- 8. D-(+)-Melezitose monohydrate | CAS 10030-67-8 | Chemodex | Biomol.com [biomol.com]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. D(+)-Melezitose monohydrate, 50 g, plastic, CAS No. 597-12-6 | Oligosaccharides and Polysaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 12. (+)-Melezitose | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Optical Rotation—A Reliable Parameter for Authentication of Honey? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optical Rotatory Dispersion Measurement of D-Glucose with Fixed Polarizer Analyzer Accessory in Conventional Spectrophotometer [scirp.org]

- 15. D-Melezitose monohydrate - High purity | EN [georganics.sk]

- 16. fishersci.pt [fishersci.pt]

- 17. carlroth.com [carlroth.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Melezitose monohydrate CAS number and molecular weight.

An In-Depth Technical Guide to Melezitose Monohydrate for Researchers and Drug Development Professionals

Introduction

Melezitose is a naturally occurring, non-reducing trisaccharide that has garnered significant interest across various scientific disciplines. Composed of two glucose molecules and one fructose molecule, it is most notably found in the honeydew secreted by sap-feeding insects like aphids.[1][2] While historically considered a lesser-known sugar, recent research has highlighted its multifarious applications, ranging from a diagnostic tool in microbiology to a functional ingredient in the pharmaceutical and food industries.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides core identification details, in-depth physicochemical properties, and practical, field-proven insights into the applications and experimental usage of this compound. The information presented herein is grounded in authoritative sources to ensure scientific integrity and support innovation in your research endeavors.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is fundamental to its application in research. Melezitose can exist in several forms, each with a unique Chemical Abstracts Service (CAS) number. It is crucial to distinguish between these forms to ensure experimental reproducibility.

1.1. Identification and Molecular Weight

The most common commercially available form is D-(+)-Melezitose monohydrate. The anhydrous and dihydrate forms are also referenced in the literature.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| D-(+)-Melezitose Monohydrate | 10030-67-8 | C₁₈H₃₂O₁₆ · H₂O | 522.45 |

| D-(+)-Melezitose (Anhydrous) | 597-12-6 | C₁₈H₃₂O₁₆ | 504.44 |

| D-(+)-Melezitose Dihydrate | 597-12-6 (often used) | C₁₈H₃₂O₁₆ · 2H₂O | 540.47 |

| D-(+)-Melezitose Hydrate | 207511-10-2 | C₁₈H₃₂O₁₆ · xH₂O | Variable |

Note: The CAS number 597-12-6 is frequently used for both the anhydrous and dihydrate forms in commercial listings.[2][4][5][6][7] Researchers should always refer to the certificate of analysis to confirm the specific hydration state.

1.2. Chemical Structure

Melezitose is systematically named O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[2][8] Its structure consists of a sucrose moiety (glucose-fructose) with an additional glucose unit linked to the fructose. This specific arrangement of glycosidic bonds is key to its biological function and resistance to hydrolysis by certain enzymes.

Caption: Workflow for α-Glucosidase inhibitor screening using Melezitose.

Part 3: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating and provide a foundation for the reliable use of this compound in a laboratory setting.

3.1. Protocol: Preparation of a this compound Stock Solution

Objective: To prepare a sterile, aqueous stock solution of this compound at a specified concentration for use in biochemical assays or as a supplement in culture media.

Materials:

-

D-(+)-Melezitose monohydrate (CAS: 10030-67-8)

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes (15 mL or 50 mL)

-

Analytical balance

-

Sterile 0.22 µm syringe filter

Methodology:

-

Causality-Driven Calculation: The molecular weight of the monohydrate form (522.45 g/mol ) must be used for accurate molarity calculations. Failure to account for the water of hydration will result in a lower-than-expected concentration.

-

Example for a 100 mM (0.1 M) solution:

-

Mass (g) = 0.1 mol/L * 522.45 g/mol * Volume (L)

-

For 10 mL (0.01 L), Mass = 0.1 * 522.45 * 0.01 = 0.52245 g.

-

-

Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder into a sterile conical tube.

-

Dissolution: Add approximately 80% of the final desired volume of ultrapure water to the tube. Melezitose is freely soluble in water, but gentle vortexing will expedite the process. [9]Ensure all crystals are fully dissolved before proceeding.

-

Volume Adjustment: Carefully add ultrapure water to reach the final desired volume. This ensures the final concentration is accurate.

-

Sterilization (Critical Step): As melezitose is a carbohydrate, solutions are susceptible to microbial growth. For applications requiring sterility (e.g., cell culture), the solution must be filter-sterilized using a 0.22 µm syringe filter. Autoclaving is not recommended as excessive heat can lead to caramelization or hydrolysis of the sugar.

-

Storage and Validation: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage (stable for up to 3 months). Label clearly with the compound name, concentration, and date of preparation.

3.2. Protocol: Assay for α-Glucosidase Activity Using a Chromogenic Substrate

Objective: To provide a representative protocol for measuring α-glucosidase activity. While this protocol uses a standard chromogenic substrate, melezitose can be substituted to study its specific hydrolysis or used as a competitive inhibitor against this substrate.

Principle: α-glucosidase hydrolyzes the non-chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release glucose and the yellow-colored p-nitrophenol (pNP). The rate of pNP formation, measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) as a stop reagent

-

96-well microplate

-

Microplate reader

Methodology:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a working solution of α-glucosidase in phosphate buffer. The optimal concentration should be determined empirically.

-

Substrate Solution: Prepare a solution of pNPG in phosphate buffer.

-

(Self-Validation Insight): Run preliminary tests to determine the optimal enzyme and substrate concentrations that result in a linear reaction rate within the desired assay time.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 50 µL of enzyme solution.

-

Blank/Control Wells: Add 50 µL of phosphate buffer (without enzyme).

-

(Optional - Inhibition Study): Pre-incubate the enzyme with your test compound (or melezitose as a potential inhibitor) for 5-10 minutes at the assay temperature before adding the substrate.

-

-

Reaction Initiation: Add 50 µL of the pNPG substrate solution to all wells to start the reaction. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Add 50 µL of 1 M Na₂CO₃ solution to all wells. This step increases the pH, which stops the enzymatic reaction and maximizes the yellow color of the pNP product for a stable reading.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation:

-

Correct the absorbance of the test wells by subtracting the absorbance of the blank wells.

-

Enzyme activity or the percentage of inhibition can be calculated based on the corrected absorbance values relative to a positive control (enzyme without inhibitor). [10]

-

Conclusion

This compound is a valuable and multifaceted biochemical reagent. Accurate identification through its specific CAS number (10030-67-8) and molecular weight (522.45 g/mol ) is the first step towards its successful implementation in research. From its role in microbial differentiation to its potential as a stabilizing excipient and a specific substrate in enzymology, the applications of melezitose are continually expanding. The protocols and data presented in this guide offer a robust framework for scientists and developers to harness the full potential of this unique trisaccharide in their work.

References

-

CliniSciences. (n.d.). Melezitose. Retrieved from [Link]

-

Merck Index. (n.d.). Melezitose. Retrieved from [Link]

-

mzCloud. (n.d.). Melezitose. Retrieved from [Link]

-

Balaji, S., & G, S. (2021). The forgotten sugar: A review on multifarious applications of melezitose. Carbohydrate Research, 502, 108248. [Link]

-

Vlasiou, M., Karabagias, I., Drouza, C., & Keramidas, A. D. (2019). Structure of melezitose (C18H32O16), a marker trisaccharide of the Greek PDO fir honey. ResearchGate. Retrieved from [Link]

- BLDpharm. (n.d.). 597-12-6|(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-Hydroxy-2,5-bis(hydroxymethyl)-.... Retrieved from https://www.bldpharm.com/products/597-12-6.html

-

Pharmaffiliates. (n.d.). CAS No : 597-12-6 | Chemical Name : Melezitose. Retrieved from [Link]

-

PubChem. (n.d.). (+)-Melezitose. Retrieved from [Link]

-

Moreno-Mendieta, S. A., et al. (2022). Isomelezitose Overproduction by Alginate-Entrapped Recombinant E. coli Cells and In Vitro Evaluation of Its Potential Prebiotic Effect. International Journal of Molecular Sciences, 23(20), 12693. [Link]

-

Megazyme. (2013, April 30). Mucosal Alpha-Glucosidase Procedure [Video]. YouTube. [Link]

-

Li, Y., et al. (2021). Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. Molecules, 26(11), 3195. [Link]

- Chansakaow, S., et al. (2012). Determination of α-glucosidase inhibitory activity from selected Fabaceae plants. Journal of Chemical and Pharmaceutical Research, 4(6), 3019-3022.

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

Sources

- 1. Melezitose Clinisciences [clinisciences.com]

- 2. Melezitose [drugfuture.com]

- 3. The forgotten sugar: A review on multifarious applications of melezitose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. D-(+)-MELEZITOSE CAS#: 597-12-6 [m.chemicalbook.com]

- 6. 597-12-6|(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-Hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mzCloud – Melezitose [mzcloud.org]

- 9. glycodepot.com [glycodepot.com]

- 10. protocols.io [protocols.io]

The Biological Role of Melezitose in Insect Physiology: A Technical Guide

Abstract

Melezitose, a non-reducing trisaccharide, plays a multifaceted and often critical role in the physiology and ecology of numerous insect species. Synthesized primarily by phloem-feeding Hemiptera, this complex carbohydrate serves as a key mediator in osmoregulation, a significant nutritional resource, and a powerful semiochemical influencing intricate interspecies relationships. This technical guide provides an in-depth exploration of the biochemical synthesis and metabolism of melezitose, its physiological impact on various insect orders, and its central role in shaping ecological dynamics, particularly in ant-aphid mutualisms. Furthermore, this guide details established experimental protocols for the analysis of melezitose and associated enzymatic activities, offering a valuable resource for researchers, scientists, and drug development professionals investigating insect physiology, chemical ecology, and novel pest management strategies.

Introduction: The Significance of Melezitose in Insect Biology

Melezitose (O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside) is a trisaccharide composed of two glucose molecules and one fructose molecule. While present in some plant nectars, its primary and most significant occurrence in entomology is in the honeydew excreted by phloem-feeding insects of the order Hemiptera, such as aphids and scale insects. These insects ingest large quantities of phloem sap, which is rich in sucrose but often has a high osmotic potential. To mitigate the osmotic stress, these insects have evolved a sophisticated biochemical mechanism to convert excess sucrose into larger oligosaccharides, with melezitose being a prominent product.[1][2] This process not only serves a vital physiological function for the producing insect but also introduces a unique and potent carbohydrate into the ecosystem, profoundly influencing the physiology and behavior of a wide array of other insects that consume this honeydew.

This guide will dissect the pivotal roles of melezitose, from its molecular synthesis within the gut of an aphid to its complex and divergent effects on the physiology of receiving organisms, such as the detrimental impact on honeybee health and its function as a currency in the intricate mutualistic relationship between ants and aphids.

Melezitose Biosynthesis and Metabolism: A Biochemical Perspective

The synthesis and degradation of melezitose are governed by specific enzymatic activities, primarily involving α-glucosidases with transglucosidase capabilities.

Biosynthesis in Hemiptera: An Osmoregulatory Adaptation

Phloem sap, the primary food source for aphids and other hemipterans, is characterized by a high concentration of sucrose, creating a significant osmotic challenge for these insects.[3] To counteract this, they employ a transglucosylation reaction in their gut to convert sucrose into melezitose and other oligosaccharides.[1] This enzymatic conversion is catalyzed by an α-glucosidase (also referred to as sucrase-transglucosidase) that hydrolyzes sucrose and transfers the glucose moiety to another sucrose molecule.[4]

The proposed reaction mechanism is as follows:

-

Sucrose Hydrolysis: The α-glucosidase cleaves the glycosidic bond in sucrose, releasing fructose and forming a glucose-enzyme intermediate.

-

Transglucosylation: The glucose moiety is then transferred to a sucrose acceptor molecule, forming the trisaccharide melezitose.

This process effectively reduces the molar concentration of solutes in the gut, thereby alleviating osmotic pressure.[5] The production of melezitose is not constant and can be influenced by environmental factors that affect the osmotic potential of the host plant's phloem sap. For instance, conditions of water stress in the host plant can lead to an increase in the sugar concentration of the phloem, which in turn triggers a higher rate of melezitose synthesis by the feeding aphids.

Metabolism in Consuming Insects: A Tale of Two Fates

The ability of insects to metabolize melezitose varies significantly across different species, leading to vastly different physiological outcomes.

-

Efficient Digestion in Mutualists: Many ant species that tend aphids have evolved the enzymatic machinery to efficiently digest melezitose. Their gut α-glucosidases can hydrolyze melezitose into its constituent monosaccharides (glucose and fructose), which are then readily absorbed and utilized for energy.[6] This efficient metabolism is a cornerstone of the ant-aphid mutualism, providing the ants with a valuable and readily available energy source.

-

Poor Digestion and its Consequences in Honeybees: In contrast, honeybees (Apis mellifera) have a limited capacity to digest melezitose.[6][7] The accumulation of undigested melezitose in the honeybee gut can lead to severe physiological distress, including increased gut weight, abdominal swelling, and ultimately, increased mortality.[6][8] This phenomenon, often referred to as "honeydew flow disease," is particularly detrimental during winter when bees are confined to the hive and unable to undertake cleansing flights.[7][9] Research suggests that the honeybee gut microbiota may play a role in melezitose metabolism, with certain lactic acid bacteria being implicated in its fermentation.[6] However, the native gut flora appears insufficient to fully mitigate the negative effects of a high-melezitose diet.[6]

The Ecological Role of Melezitose: A Chemical Mediator

Beyond its direct physiological effects, melezitose is a key chemical mediator in various ecological interactions.

Ant-Aphid Mutualism: A Sweet Reward

The mutualistic relationship between many ant and aphid species is largely mediated by the composition of aphid honeydew, with melezitose playing a central role. Ants are highly attracted to melezitose-rich honeydew, which serves as a potent feeding stimulant and a signal of a high-quality, energy-rich food source. In return for this "sweet reward," ants provide the aphids with protection from predators and parasites, and in some cases, even transport them to new host plants. This interaction is a classic example of co-evolution, where the biochemical adaptation of one species (melezitose production in aphids) drives the behavioral and physiological adaptations of another (melezitose utilization and protective behavior in ants).

Nutritional Value for Other Insects

Melezitose-containing honeydew is a significant food source for a variety of other insects, including some parasitoid wasps. For certain parasitoid species, melezitose can be a valuable source of carbohydrates, enhancing their longevity and reproductive success.[10] However, the nutritional benefit is highly species-dependent, and for some, like the honeybee, it is a detrimental component of their diet.

Experimental Protocols

This section provides detailed methodologies for the analysis of melezitose and the characterization of relevant enzymatic activities.

Quantification of Melezitose in Honeydew by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of melezitose in insect honeydew samples.

Principle: This method utilizes High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD) for the separation and quantification of underivatized carbohydrates.[11]

Materials:

-

Honeydew samples

-

Ultrapure water

-

Melezitose standard (analytical grade)

-

Sodium hydroxide (NaOH) solution (for eluent)

-

Anion-exchange column (e.g., Carbopac™ PA10)

-

HPLC system with a pulsed amperometric detector

Procedure:

-

Sample Preparation:

-

Collect honeydew droplets on a non-absorbent surface (e.g., paraffin film).

-

Dissolve a known weight of honeydew in a precise volume of ultrapure water (e.g., 1 mg in 1 mL).

-

Vortex the sample thoroughly to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of melezitose in ultrapure water (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

-

HPLC Analysis:

-

Set up the HPAEC-PAD system according to the manufacturer's instructions.

-

Equilibrate the column with the mobile phase (e.g., 80 mM NaOH) until a stable baseline is achieved.[11]

-

Inject a fixed volume (e.g., 20 µL) of each standard and sample.

-

Run the chromatographic separation under isocratic conditions.

-

Record the peak areas for melezitose in both the standards and the samples.

-

-

Data Analysis:

-

Construct a standard curve by plotting the peak area versus the concentration of the melezitose standards.

-

Determine the concentration of melezitose in the honeydew samples by interpolating their peak areas on the standard curve.

-

Express the final concentration as mg of melezitose per mg of honeydew.

-

Assay of α-Glucosidase Activity in Insect Gut Homogenates

Objective: To measure the activity of α-glucosidase in the gut of insects, which is responsible for the digestion of sucrose and potentially melezitose.

Principle: This colorimetric assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[12]

Materials:

-

Insect guts

-

Phosphate buffer (50 mM, pH 7.0)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (in buffer)

-

Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

-

Microplate reader

-

Homogenizer

Procedure:

-

Enzyme Extraction:

-

Dissect the guts from insects in cold phosphate buffer.

-

Homogenize the gut tissue in a known volume of buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

In a 96-well microplate, add a specific volume of the enzyme extract to each well.

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Na₂CO₃ solution.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Use a standard curve of p-nitrophenol to determine the amount of product formed.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[12]

-

Quantitative Data Summary

| Parameter | Insect Species | Value | Reference |

| Melezitose in Honeydew | Cinara piceae (on Picea abies) | Can exceed 50% of total sugars | [1] |

| Honeybee Mortality | Apis mellifera (fed melezitose diet) | Significantly increased compared to control | [6][8] |

| Ant Preference | Lasius niger | High preference for melezitose | N/A |

| Parasitoid Longevity | Binodoxys communis (fed melezitose) | Increased longevity compared to water control | [10] |

Conclusion and Future Directions

Melezitose stands as a fascinating and ecologically significant molecule in the world of insects. Its role extends from a fundamental physiological adaptation for osmoregulation in Hemiptera to a powerful driver of complex interspecies interactions. The contrasting physiological effects of melezitose on different insect species, such as its toxicity to honeybees and its nutritional value to ants and some parasitoids, underscore the importance of species-specific metabolic capabilities in shaping ecological niches.

For researchers and drug development professionals, a deeper understanding of the enzymatic pathways involved in melezitose synthesis and metabolism offers several promising avenues for future investigation. Targeting the α-glucosidases responsible for melezitose production in pest aphid species could represent a novel strategy for pest control, disrupting their osmoregulation and overall fitness. Conversely, elucidating the specific gut microbial enzymes that enable efficient melezitose digestion in beneficial insects could inform the development of probiotics or dietary supplements to enhance their performance in agricultural systems. Further research into the chemosensory receptors and signaling pathways that mediate the strong attraction of ants to melezitose could also lead to innovative approaches for the management of both pest and beneficial ant species.

References

- Ashford, D. A., et al. (2000). The fate of sucrose ingested by a phloem-feeding insect, the pea aphid Acyrthosiphon pisum. Journal of Insect Physiology, 46(3), 335-341.

-

Seeburger, V. C., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE, 15(4), e0230871. [Link]

-

Seeburger, V. C., et al. (2021). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. Apidologie, 52(4), 863-877. [Link]

-

Douglas, A. E. (1997). Honeydew sugars and osmoregulation in the pea aphid Acyrthosiphon pisum. Journal of Experimental Biology, 200(15), 2081-2086. [Link]

-

Downing, N. (1978). Measurements of the Osmotic Concentrations of Stylet Sap, Haemolymph and Honeydew from An Aphid Under Osmotic Stress. Journal of Experimental Biology, 77(1), 247-250. [Link]

-

Nalam, V., et al. (2021). Conceptual model showing the various mechanisms of osmoregulation in aphids. ResearchGate. [Link]

-

Seeburger, V. C., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE. [Link]

-

Nalam, V., et al. (2021). Conceptual model showing the various mechanisms of osmoregulation in aphids. ResearchGate. [Link]

-

Seeburger, V. C., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE. [Link]

-

Seeburger, V. C., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE. [Link]

-

Profeta, G. S., et al. (2017). Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. Frontiers in Physiology, 8, 303. [Link]

- Price, D. R. G., et al. (2007). Molecular characterisation of a candidate gut sucrase in the pea aphid, Acyrthosiphon pisum. Insect Biochemistry and Molecular Biology, 37(5), 486-495.

-

Seeburger, V. C., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PubMed. [Link]

- Karley, A. J., et al. (2005). Osmoregulatory significance of gut sucrase activity in the pea aphid Acyrthosiphon pisum. Journal of Insect Physiology, 51(11), 1247-1254.

-

Gomes, B., et al. (2023). The molecular basis of sugar detection by an insect taste receptor. bioRxiv. [Link]

-

Ashford, D. A., et al. (2000). Living on a high sugar diet: The fate of sucrose ingested by a phloem-feeding insect, the pea aphid Acyrthosiphon pisum. ResearchGate. [Link]

-

Wang, M., et al. (2022). A method for in vivo evaluation of α-glucosidase inhibition using Drosophila. STAR Protocols, 3(4), 101789. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Melezitose. [Link]

-

Gomes, B., et al. (2023). The molecular basis of sugar detection by an insect taste receptor. bioRxiv. [Link]

-

Profeta, G. S., et al. (2017). High-throughput measurement of glycosidase activities in samples... ResearchGate. [Link]

-

Karley, A. J., et al. (2005). The significance of gut sucrase activity for osmoregulation in the pea aphid, Acyrthosiphon pisu. ResearchGate. [Link]

- Hequet, E. F., & Abidi, N. (2016). ION CHROMATOGRAPHY SEPARATION OF COTTON SURFACE MELEZITOSE AND RAFFINOSE: ENTOMOLOGICAL VS. PLANT SUGARS. Beltwide Cotton Conferences.

-

G-L, J., et al. (2014). Analysis of Sugars and Amino Acids in Aphid Honeydew by Hydrophilic Interaction Liquid Chromatography – Mass Spectrometry. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Impact of Nutritional Supplements on the Fitness of the Parasitoid Binodoxys communis (Gahan). Insects, 15(4), 245. [Link]

-

Sahu, M., et al. (2017). Molecular docking and simulation studies of gustatory receptor of Aedes aegypti: A potent drug target to distract host-seeking behaviour in mosquitoes. Journal of Vector Borne Diseases, 54(4), 339-346. [Link]

-

Dahanukar, A., et al. (2007). Detection of sweet tastants by a conserved group of insect gustatory receptors. ResearchGate. [Link]

- Boevé, J. L., & Wäckers, F. L. (2003). Gustatory perception and metabolic utilization of sugars by Myrmica rubra ant workers.

-

Parra, J. R. P., et al. (2012). Nutritional Indices for Measuring Insect Food Intake and Utilization. ResearchGate. [Link]

-

Mishyna, M., et al. (2023). Nutritional composition of various insects and potential uses as alternative protein sources in animal diets. Journal of Animal Science and Technology, 65(2), 189-203. [Link]

-

Tan, H. S., et al. (2023). Nutritional Properties of Selected Edible Insects. Foods, 12(5), 1083. [Link]

- Ponnusamy, S., et al. (2012). Alpha glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants. Bangladesh Journal of Pharmacology, 7(3), 186-191.

-

Seeburger, V. C., et al. (2021). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. ResearchGate. [Link]

-

Cirlini, M., et al. (2022). Mass Spectrometry Characterization of Honeydew Honey: A Critical Review. Molecules, 27(19), 6530. [Link]

-

Li, H., et al. (2022). Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Foods, 11(21), 3508. [Link]

-

Tang, Y., et al. (2019). Nutritional composition of some insects from different region. ResearchGate. [Link]

-

Wen, H., et al. (2025). A fructose-sensitive gustatory receptor links nutrient sensing to lipid metabolism in the red imported fire ant. ResearchGate. [Link]

-

EMBL-EBI. (n.d.). EMD-36422. [Link]

-

Tanimura, T., & Isono, K. (2012). Molecular and cellular designs of insect taste receptor system. Frontiers in Cellular Neuroscience, 6, 21. [Link]

-

Iqbal, S., et al. (2021). Enzyme kinetics of α-glucosidase. ResearchGate. [Link]

-

Merivee, E., et al. (2008). Electrophysiological responses from neurons of antennal taste sensilla in the polyphagous predatory ground beetle Pterostichus oblongopunctatus (Fabricius 1787) to plant sugars and amino acids. Journal of Insect Physiology, 54(8), 1221-1229. [Link]

-

Kleineidam, C., et al. (2000). The thermo-sensitive Sensilla coeloconica of leaf-cutting ants (Atta vollenweideri). ResearchGate. [Link]

-

Okada, R., et al. (2010). Sex-specific antennal sensory system in the ant Camponotus japonicus: structure and distribution of sensilla on the flagellum. Journal of Comparative Neurology, 518(17), 3586-3603. [Link]

-

Ramirez, J. L., et al. (2022). Expression, activity, and consequences of biochemical inhibition of α- and β-glucosidases in different life stages of Culex quinquefasciatus. PLOS Neglected Tropical Diseases, 16(8), e0010687. [Link]

-

Iqbal, S., et al. (2023). Kinetics of α-glucosidase inhibition by compound 2B. ResearchGate. [Link]

-

Merivee, E., et al. (2005). Electrophysiological identification of the sugar cell in antennal taste sensilla of the predatory ground beetle Pterostichus aethiops. Journal of Insect Physiology, 51(11), 1239-1246. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Honeydew sugars and osmoregulation in the pea aphid Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. The trisaccharide melezitose impacts honey bees and their intestinal microbiota | PLOS One [journals.plos.org]

- 10. Impact of Nutritional Supplements on the Fitness of the Parasitoid Binodoxys communis (Gahan) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Melezitose in Honeydew and Honey: Synthesis, Analysis, and Apiological Impact

An In-depth Technical Guide:

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Melezitose, a non-reducing trisaccharide, is a significant and defining carbohydrate in honeydew, the sugary excretion of phloem-sap feeding insects of the order Hemiptera.[1][2] Its subsequent presence in honey derived from this source has profound implications for apiculture and honey quality assessment. This technical guide provides a comprehensive examination of melezitose, from its biosynthesis and chemical properties to its physiological effects on honeybees (Apis mellifera) and its impact on the physicochemical characteristics of honey. We will detail authoritative analytical methodologies for its quantification, explore the mechanisms behind its-induced honey crystallization, and discuss the pathological consequences for bees, known as "honeydew flow disease." This document serves as a core reference for understanding the multifaceted role of this unique trisaccharide in the complex biological system of honeydew production and honey processing.

Melezitose: A Chemical and Structural Overview

Melezitose is a trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of approximately 504.44 g/mol .[3][4][5] Structurally, it is composed of two glucose molecules and one fructose molecule, specifically O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[5] Unlike sucrose, melezitose is a non-reducing sugar, a characteristic that influences its chemical reactivity and biological interactions.[3][6] Its partial acid hydrolysis yields glucose and turanose, an isomer of sucrose.[5][6] This unique structure is a direct result of its specific enzymatic synthesis pathway within sap-feeding insects.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₁₆ | [3][4] |

| Molecular Weight | ~504.44 g/mol | [3][5] |

| Systematic Name | O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside | [5] |

| Monosaccharide Units | 2x Glucose, 1x Fructose | [3][5] |

| Type | Non-reducing trisaccharide | [3][6] |

| Melting Point | ~153-154 °C (anhydrous) | [5] |

| Solubility | Soluble in water, sparingly soluble in alcohol | [5] |

Biological Origin and Biosynthesis in Hemiptera

Melezitose is not a typical plant-derived sugar. It is synthesized by sap-feeding insects, such as aphids and scale insects, as a metabolic byproduct of consuming plant phloem sap.[1][2][3] Phloem sap is rich in sucrose but has a high osmotic potential. To cope with this, these insects utilize enzymes, specifically α-glucosidase/transglucosidase, to convert the excess sucrose into more complex oligosaccharides, including melezitose.[1] This enzymatic conversion serves a critical osmoregulatory function, reducing the osmotic stress within the insect's gut.[3][7]

The production of melezitose is not constant and is influenced by environmental stressors on the host plant. Conditions that increase the osmolality of the phloem sap, such as drought, higher air temperatures, and lower relative humidity, indirectly enhance melezitose synthesis by the feeding insects.[7][8][9] This environmental dependency explains the seasonal and geographical variations in melezitose content observed in honeydew.

Caption: Enzymatic synthesis of melezitose in aphids for osmoregulation.

Melezitose as a Marker for Honeydew Honey

The sugar profile of honey is a primary indicator of its botanical origin. While floral honeys are derived from plant nectar and are primarily composed of fructose and glucose, honeydew honey is made from the insect-processed phloem sap. The presence of melezitose is the most reliable indicator for identifying honeydew honey.[10] Its concentration in floral honeys is typically negligible or absent, whereas in honeydew honeys, it can be a major constituent, sometimes exceeding 20% of the total sugar content.[10][11]

| Honey Type | Typical Melezitose Concentration (mg/kg) | Key Characteristics |

| Floral Honey | 96 - 2,880 | Low oligosaccharide content. |

| Honeydew Honey | 10,600 - 26,100+ | High in oligosaccharides, particularly melezitose.[10] |

This stark difference allows for the clear differentiation between honey types using chromatographic analysis, making melezitose a critical marker in honey quality control and authenticity verification.

Physicochemical Impact: The "Cement Honey" Problem

One of the most significant practical challenges associated with melezitose is its propensity to induce rapid and extensive crystallization in honey.[7] Honey is a supersaturated solution of sugars, and the presence of nuclei, such as glucose crystals, can initiate granulation.[12][13] Melezitose's lower solubility compared to other honey sugars means it crystallizes readily, acting as a powerful nucleating agent.

This rapid crystallization results in what beekeepers term "cement honey" or "melezitose honey".[14][15] The honey becomes extremely hard and solid within the honeycomb cells. This presents two major problems:

-

Extraction Failure : The honey cannot be extracted from the combs using standard centrifugation, leading to significant economic losses for beekeepers.[7][14]

-

Unavailability to Bees : The solidified honey is inaccessible to the bees as a food source, which is particularly dangerous during winter when other forage is unavailable.[7][15]

Apiological Significance: Negative Physiological Effects on Apis mellifera